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molecular formula C11H16O2 B1682940 2-tert-Butyl-4-hydroxyanisole CAS No. 88-32-4

2-tert-Butyl-4-hydroxyanisole

Cat. No. B1682940
M. Wt: 180.24 g/mol
InChI Key: IMOYOUMVYICGCA-UHFFFAOYSA-N
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Patent
US04469897

Procedure details

5.0 g of tert-butyl-hydroquinone, 40 cm3 of methanol and 1.0 g of cupric chloride are fed into the autoclave. The autoclave is purged with nitrogen and kept at 105° C. for 2.5 hours. On termination of the reaction, mixture analysis indicates the formation of 4.4 g of tert-butyl-hydroquinone monomethyl ether (BHA) (conversion 100%, selectivity 82%). The two BHA isomers (3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole) are formed in a weight ratio of 99:1.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].[CH3:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([OH:19])=[CH:17][C:16]=1[C:22]([CH3:25])([CH3:24])[CH3:23]>CO>[C:1]([C:5]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:2])[CH3:3].[C:22]([C:16]1[CH:17]=[C:18]([OH:19])[CH:20]=[CH:21][C:15]=1[O:14][CH3:13])([CH3:25])([CH3:23])[CH3:24]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O
Step Two
Name
cupric chloride
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
COC1=C(C=C(O)C=C1)C(C)(C)C
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
On termination of the reaction, mixture analysis

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1O)OC
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04469897

Procedure details

5.0 g of tert-butyl-hydroquinone, 40 cm3 of methanol and 1.0 g of cupric chloride are fed into the autoclave. The autoclave is purged with nitrogen and kept at 105° C. for 2.5 hours. On termination of the reaction, mixture analysis indicates the formation of 4.4 g of tert-butyl-hydroquinone monomethyl ether (BHA) (conversion 100%, selectivity 82%). The two BHA isomers (3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole) are formed in a weight ratio of 99:1.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].[CH3:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([OH:19])=[CH:17][C:16]=1[C:22]([CH3:25])([CH3:24])[CH3:23]>CO>[C:1]([C:5]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:2])[CH3:3].[C:22]([C:16]1[CH:17]=[C:18]([OH:19])[CH:20]=[CH:21][C:15]=1[O:14][CH3:13])([CH3:25])([CH3:23])[CH3:24]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O
Step Two
Name
cupric chloride
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
COC1=C(C=C(O)C=C1)C(C)(C)C
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
On termination of the reaction, mixture analysis

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1O)OC
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04469897

Procedure details

5.0 g of tert-butyl-hydroquinone, 40 cm3 of methanol and 1.0 g of cupric chloride are fed into the autoclave. The autoclave is purged with nitrogen and kept at 105° C. for 2.5 hours. On termination of the reaction, mixture analysis indicates the formation of 4.4 g of tert-butyl-hydroquinone monomethyl ether (BHA) (conversion 100%, selectivity 82%). The two BHA isomers (3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole) are formed in a weight ratio of 99:1.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].[CH3:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([OH:19])=[CH:17][C:16]=1[C:22]([CH3:25])([CH3:24])[CH3:23]>CO>[C:1]([C:5]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:2])[CH3:3].[C:22]([C:16]1[CH:17]=[C:18]([OH:19])[CH:20]=[CH:21][C:15]=1[O:14][CH3:13])([CH3:25])([CH3:23])[CH3:24]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O
Step Two
Name
cupric chloride
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
COC1=C(C=C(O)C=C1)C(C)(C)C
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
On termination of the reaction, mixture analysis

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1O)OC
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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